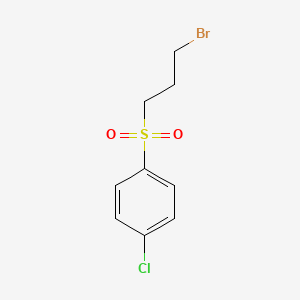

![molecular formula C31H34N2O7 B2737997 2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid CAS No. 2137057-10-2](/img/structure/B2737997.png)

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

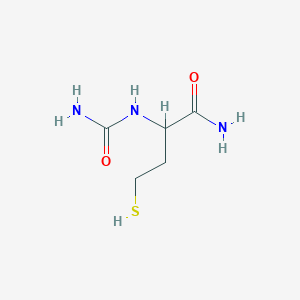

The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (FMOC) group, which is commonly used as an amino-protecting group in peptide synthesis . The FMOC group can be de-blocked at room temperature by means of an insoluble polymeric reagent incorporating cyclic secondary amino-functions .

Synthesis Analysis

The synthesis of this compound likely involves the use of the FMOC group to protect amino groups during the synthesis process . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups, including a fluoren-9-ylmethoxycarbonyl group, a piperidin-3-yl group, and a furan-3-carboxylic acid group .Chemical Reactions Analysis

The FMOC group in this compound can be used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . The FMOC group can be conveniently removed by the action of triethylamine in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact .科学的研究の応用

Furan Carboxylic Acids and Derivatives in Metabolic Regulation

Furan carboxylic acids, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), have been studied for their presence in human metabolism and potential health implications. CMPF, for instance, is a metabolite associated with the consumption of fish oil and has been observed in patients with diabetes, suggesting a role in glucose metabolism and insulin secretion. It's been reported to be elevated in gestational diabetes mellitus (GDM) patients and correlated with blood glucose levels, glycated hemoglobin (HbA1c), and insulin secretion, indicating its potential impact on metabolic disorders (Yi et al., 2017; Zheng et al., 2016).

Role in Renal Function and Disease

Several studies have highlighted the accumulation of furan carboxylic acids in patients with renal failure, suggesting their involvement in uremic toxicity and potential as markers of renal function. These compounds, including CMPF, are strongly bound to albumin and not effectively removed by conventional hemodialysis, leading to their accumulation in uremic serum and potential contribution to the pathology of renal diseases (Niwa et al., 1988; Costigan et al., 1996).

Implications for Drug Metabolism and Disposition

Research into specific furan carboxylic acid derivatives, like the one mentioned, could provide valuable insights into drug metabolism, pharmacokinetics, and the potential for novel therapeutic targets. For instance, studies on drug metabolites that interact with receptors or enzymes could reveal mechanisms of action, resistance, or toxicity that are crucial for drug development and safety evaluation (Renzulli et al., 2011).

特性

IUPAC Name |

2-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-31(2,3)40-29(36)32-15-8-9-20(17-32)33(18-27-25(28(34)35)14-16-38-27)30(37)39-19-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h4-7,10-14,16,20,26H,8-9,15,17-19H2,1-3H3,(H,34,35)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFRKKGRRODIKJ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2737924.png)

![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)

![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)